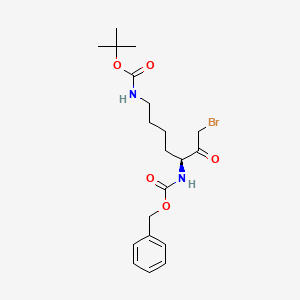
(S)-tert-butyl 5-(benzyloxycarbonylamino)-7-bromo-6-oxoheptylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a ketone group, and two carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Ketone Formation: The ketone group is introduced via oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Carbamate Formation: The carbamate groups are formed by reacting the intermediate compound with tert-butyl chloroformate and benzylamine under basic conditions.
Industrial Production Methods
Industrial production of Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and cyanides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carbamate groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl tert-butyl (7-chloro-6-oxoheptane-1,5-diyl)(S)-dicarbamate
- Benzyl tert-butyl (7-fluoro-6-oxoheptane-1,5-diyl)(S)-dicarbamate
- Benzyl tert-butyl (7-iodo-6-oxoheptane-1,5-diyl)(S)-dicarbamate
Uniqueness
Benzyl tert-butyl (7-bromo-6-oxoheptane-1,5-diyl)(S)-dicarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs
Eigenschaften
Molekularformel |
C20H29BrN2O5 |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
benzyl N-[(3S)-1-bromo-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoheptan-3-yl]carbamate |
InChI |
InChI=1S/C20H29BrN2O5/c1-20(2,3)28-18(25)22-12-8-7-11-16(17(24)13-21)23-19(26)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,22,25)(H,23,26)/t16-/m0/s1 |
InChI-Schlüssel |
REQTUEOHECNHGE-INIZCTEOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




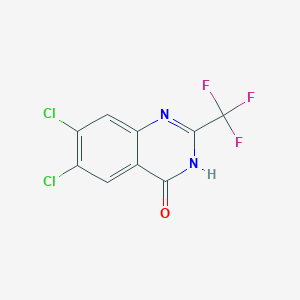
![7-Chloro-6-methoxybenzo[d]thiazole](/img/structure/B13655628.png)
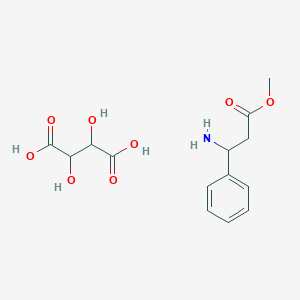
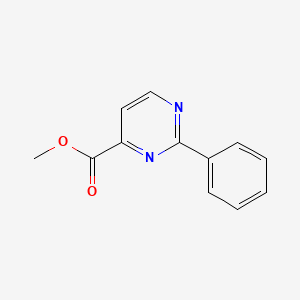


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)

![Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13655668.png)

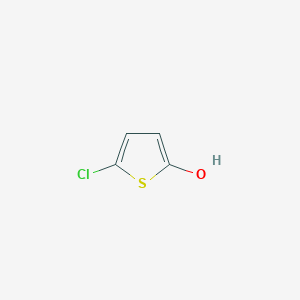
![4-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13655690.png)
